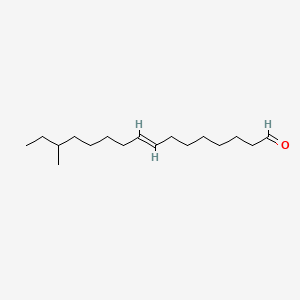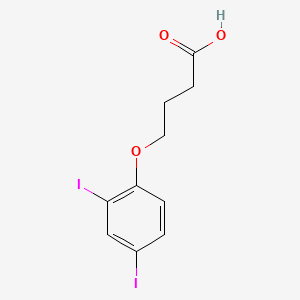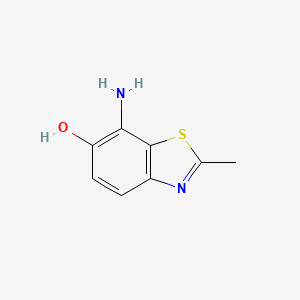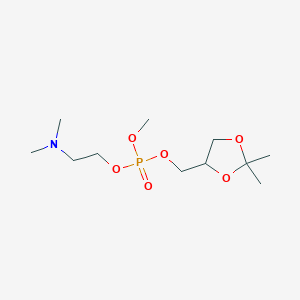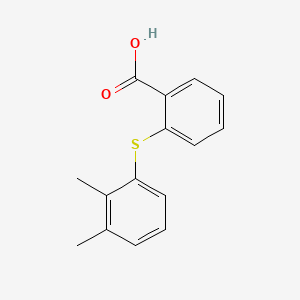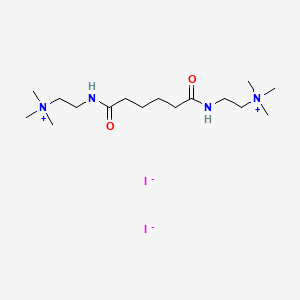![molecular formula C15H15ClN8O5 B13770819 7-[(Z)-3-chlorobut-2-enyl]-8-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)diazenyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B13770819.png)
7-[(Z)-3-chlorobut-2-enyl]-8-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)diazenyl]-1,3-dimethylpurine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[(Z)-3-chlorobut-2-enyl]-8-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)diazenyl]-1,3-dimethylpurine-2,6-dione is a complex organic compound that features a purine base structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(Z)-3-chlorobut-2-enyl]-8-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)diazenyl]-1,3-dimethylpurine-2,6-dione typically involves multi-step organic reactions. The starting materials often include purine derivatives and chlorinated alkenes. The key steps in the synthesis may involve:
Alkylation: Introduction of the chlorobut-2-enyl group to the purine base.
Diazotization: Formation of the diazenyl linkage with the pyrimidinyl group.
Hydroxylation: Introduction of the hydroxy group on the pyrimidinyl ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions may target the diazenyl linkage, potentially breaking it down into amines.
Substitution: The chlorobut-2-enyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Nucleophiles: Ammonia (NH₃), hydroxide ions (OH⁻).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted purine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound may be used to study enzyme interactions, particularly those involving purine and pyrimidine metabolism. Its structure allows it to act as a potential inhibitor or substrate for various enzymes.
Medicine
In medicinal chemistry, the compound’s structure suggests potential applications as an antiviral or anticancer agent. Its ability to interact with nucleic acids and enzymes makes it a candidate for drug development.
Industry
In the industrial sector, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 7-[(Z)-3-chlorobut-2-enyl]-8-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)diazenyl]-1,3-dimethylpurine-2,6-dione involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can bind to active sites of enzymes, inhibiting their activity. It may also intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
8-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)diazenyl]-1,3-dimethylpurine-2,6-dione: Lacks the chlorobut-2-enyl group.
7-[(Z)-3-chlorobut-2-enyl]-1,3-dimethylpurine-2,6-dione: Lacks the diazenyl-pyrimidinyl group.
Uniqueness
The presence of both the chlorobut-2-enyl and diazenyl-pyrimidinyl groups in 7-[(Z)-3-chlorobut-2-enyl]-8-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)diazenyl]-1,3-dimethylpurine-2,6-dione makes it unique. This dual functionality allows for diverse chemical reactivity and potential biological activity, setting it apart from similar compounds.
Properties
Molecular Formula |
C15H15ClN8O5 |
|---|---|
Molecular Weight |
422.78 g/mol |
IUPAC Name |
7-[(Z)-3-chlorobut-2-enyl]-8-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)diazenyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C15H15ClN8O5/c1-6(16)4-5-24-8-9(22(2)15(29)23(3)12(8)27)17-13(24)21-20-7-10(25)18-14(28)19-11(7)26/h4H,5H2,1-3H3,(H3,18,19,25,26,28)/b6-4-,21-20? |
InChI Key |
WIAHDGDIAQUVFJ-NIJXEMCESA-N |
Isomeric SMILES |
C/C(=C/CN1C2=C(N=C1N=NC3=C(NC(=O)NC3=O)O)N(C(=O)N(C2=O)C)C)/Cl |
Canonical SMILES |
CC(=CCN1C2=C(N=C1N=NC3=C(NC(=O)NC3=O)O)N(C(=O)N(C2=O)C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


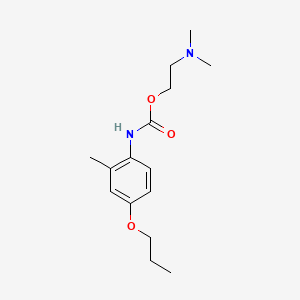
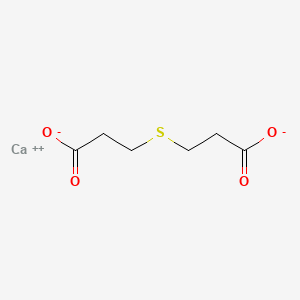
![2-{[(E)-pyridin-3-ylmethylidene]amino}phenol](/img/structure/B13770769.png)
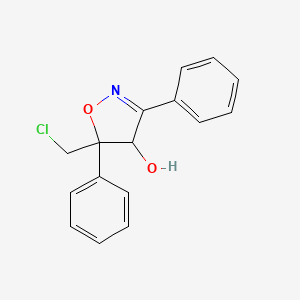

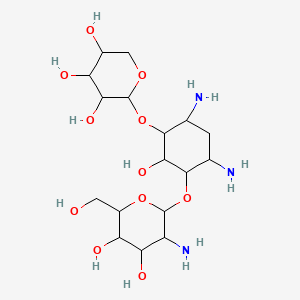
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]-5-phenyltriazole-4-carboxamide](/img/structure/B13770787.png)
